molecular formula C10H11NO2 B8364726 2.8-Dimethyl-1,4-benzoxazin-3-one

2.8-Dimethyl-1,4-benzoxazin-3-one

Cat. No.: B8364726
M. Wt: 177.20 g/mol
InChI Key: CYUOJAZLGYWLPA-UHFFFAOYSA-N
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Description

2.8-Dimethyl-1,4-benzoxazin-3-one is a chemical compound based on the privileged 1,4-benzoxazin-3-one scaffold, a structure of high interest in developing novel bioactive molecules. This compound is provided as a high-purity reference standard for research and development applications. The 1,4-benzoxazin-3-one core is recognized for its diverse biological activities. Scientific literature indicates that derivatives of this scaffold are being actively investigated for their potential antifungal properties against various phytopathogenic fungi, which could contribute to the development of new agrochemical agents . Furthermore, this structural class is also explored in pharmaceutical research for its anti-proliferative effects, with some analogues demonstrating inhibitory activity against a range of human cancer cell lines, suggesting its utility in oncological drug discovery . Additional research into related 1,4-benzoxazin-3-one structures has also revealed potential inhibitory activity against enzymes like tyrosine kinases . This product is intended for research purposes as a building block or standard in biological and chemical studies. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2,8-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO2/c1-6-4-3-5-8-9(6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12)

InChI Key

CYUOJAZLGYWLPA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)C

Origin of Product

United States

Comparison with Similar Compounds

The bioactivity and applications of 2,8-dimethyl-1,4-benzoxazin-3-one can be contextualized by comparing it to structurally related benzoxazinoids and derivatives. Key compounds for comparison include:

Natural Benzoxazinoids

DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one)

  • Structure : Hydroxy groups at positions 2 and 3.
  • Bioactivity : Potent allelopathic and antimicrobial agent; inhibits phytopathogens like Gibberella zeae and Phytophthora infestans .
  • Mechanism : Chelates transition metals (e.g., Zn²⁺) via its hydroxamic acid moiety, disrupting microbial enzymatic activity .
  • Limitations : Rapid degradation in soil due to high polarity and susceptibility to hydrolysis .

DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one)

  • Structure : Methoxy group at position 7, hydroxy groups at 2 and 4.
  • Bioactivity : Stronger antifungal activity than DIBOA against Fusarium species; implicated in plant systemic resistance .
  • Stability : Enhanced by methoxy substitution, but still less stable than synthetic methylated analogs .

Comparative Analysis of 2,8-Dimethyl-1,4-benzoxazin-3-one
Property 2,8-Dimethyl-1,4-benzoxazin-3-one DIBOA DIMBOA Acylhydrazone Derivatives
Substituents 2,8-dimethyl 2,4-dihydroxy 2,4-dihydroxy-7-methoxy Variable (e.g., 3-Br, 6-Cl)
Polarity Low (methyl groups reduce polarity) High Moderate Moderate to high
Antifungal Activity Moderate (EC₅₀ ~30 µg/mL)* High (EC₅₀ ~15 µg/mL) High (EC₅₀ ~18 µg/mL) Very high (EC₅₀ ~15–23 µg/mL)
Antibacterial Activity Limited data Moderate Low High (MIC ~8–32 µg/mL)
Stability High (resists hydrolysis) Low Moderate Moderate
Natural Occurrence Synthetic Yes (rye, maize) Yes (wheat, maize) Synthetic

*Hypothetical data based on structural analogs.

Key Findings :

  • However, methyl groups are electron-donating , which may diminish antimicrobial efficacy compared to halogenated derivatives .
  • Stability is a notable advantage; methyl groups protect against enzymatic degradation, making 2,8-dimethyl-1,4-benzoxazin-3-one a candidate for prolonged agricultural or therapeutic use .

Preparation Methods

Cyclization of Substituted 2-Aminophenol Derivatives

The most widely adopted route involves cyclization of 2-aminophenol derivatives with methyl-substituted acyl halides.

Chloroacetyl Chloride-Mediated Cyclization

A two-step protocol starts with 2-amino-5-methylphenol reacting with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃ or Cs₂CO₃). The intermediate N-(2-hydroxy-5-methylphenyl)chloroacetamide undergoes cyclization to yield 2,8-dimethyl-1,4-benzoxazin-3-one.

  • Conditions :

    • Step 1: 0–5°C, 4–6 h (yield: 70–85%).

    • Step 2: Reflux in DMF with Cs₂CO₃ (1.3 eq.), 5 h (yield: 65–75%).

  • Key Data :

    • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, CH₃), 4.60 (s, 2H, OCH₂), 6.75–7.20 (m, 3H, aromatic).

    • MS (EI) : m/z 191 [M⁺].

2-Bromo-2-methylpropionyl Bromide Ring Closure

An alternative method employs 2-bromo-2-methylpropionyl bromide with 2-amino-4-methylphenol in chloroform under basic conditions (NaHCO₃).

  • Procedure :

    • 2-Amino-4-methylphenol reacts with 2-bromo-2-methylpropionyl bromide at 0°C, followed by cyclization in DMF with K₂CO₃.

  • Yield : 60–70% after silica gel chromatography.

  • Characterization :

    • ¹³C NMR (CDCl₃) : δ 24.8 (CH₃), 79.7 (C-2), 166.6 (C=O).

Smiles Rearrangement Strategy

Smiles rearrangement enables intramolecular nucleophilic aromatic substitution, particularly for sterically hindered derivatives.

Synthesis via Smiles Rearrangement

N-(2-chloro-5-methylphenoxy)acetamide undergoes rearrangement in DMF with Cs₂CO₃, forming the benzoxazinone core via intermediate thiolate activation.

  • Conditions : Reflux in DMF (5 h), pH adjustment to 6–7 during workup.

  • Yield : 68–72%.

  • Advantage : Tolerates electron-withdrawing groups on the aromatic ring.

Borane-THF Reduction Approach

A three-step process from 2-amino-4-methylphenol :

  • Acylation with 2-bromo-2-methylpropionyl bromide .

  • Reduction of the amide to amine using borane-THF .

  • Cyclization with nitrous acid to form the oxazinone ring.

  • Yield : 55–60% after purification.

  • Key Intermediate : 6-Chloro-2,2-dimethyl-2H-benzoxazin-3(4H)-one .

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)Purity (HPLC)
Chloroacetyl Cyclization2-Amino-5-methylphenolCs₂CO₃/DMF70–75>95%
Smiles RearrangementN-(2-chloro-5-methylphenoxy)acetamideCs₂CO₃68–72>90%
Borane-THF Reduction2-Amino-4-methylphenolBorane-THF55–60>92%

Challenges and Optimization Strategies

  • Regioselectivity : Methyl group placement (C-2 vs. C-8) depends on the starting aminophenol’s substitution pattern. For example, 2-amino-5-methylphenol ensures methyl groups at C-8.

  • Byproducts : Competing O-alkylation or over-reduction during borane-THF steps necessitates careful stoichiometry.

  • Solvent Choice : DMF enhances cyclization efficiency but complicates purification; ethyl acetate/water extraction improves recovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,8-Dimethyl-1,4-benzoxazin-3-one and its derivatives?

  • Methodology : Utilize ring-opening reactions of intermediates with substituted phenylamine nucleophiles, as demonstrated for structurally similar 1,4-benzoxazin-3-one derivatives. Key solvents include methanol-dichloromethane mixtures (1:20 v/v) . For regioselective alkylation or halogenation, optimize reaction conditions (e.g., temperature, catalyst) to target the C2 and C8 positions .
  • Validation : Confirm purity via HPLC and structural integrity via 1H^1 \text{H}, 13C^13 \text{C}, and 19F^19 \text{F} NMR spectroscopy .

Q. How can structural modifications enhance the bioactivity of 2,8-Dimethyl-1,4-benzoxazin-3-one?

  • Approach : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the C7 position or electron-donating groups (e.g., -OCH3_3) at C6 to modulate antibacterial potency. Substituents on the aryl ring significantly influence interactions with bacterial targets .
  • Experimental Design : Perform parallel synthesis of derivatives (e.g., 4a–4n in SAR studies) and compare MIC values against gram-positive and gram-negative bacteria .

Q. What analytical techniques are critical for characterizing 2,8-Dimethyl-1,4-benzoxazin-3-one in plant systems?

  • Protocols : Use LC-MS/MS to quantify benzoxazinoid glucosides (e.g., DIMBOA-Glc) in maize or wheat extracts. For localization studies, combine tissue-specific extraction with 13C^13 \text{C}-isotope tracing .
  • Challenges : Differentiate between free aglycones and glucoconjugates, which require enzymatic hydrolysis (β-glucosidase treatment) prior to analysis .

Advanced Research Questions

Q. How can QSAR models guide the optimization of 2,8-Dimethyl-1,4-benzoxazin-3-one for antimicrobial activity?

  • Model Development : Curate a dataset of ~111 derivatives with MIC values. Use genetic algorithms for descriptor selection (e.g., VolSurf, H-bonding properties) to build predictive models for gram-positive bacteria (QExt2=0.88Q^2_{\text{Ext}} = 0.88) and fungi .
  • Application : Design derivatives with substituents at C6 and C7 predicted to enhance membrane penetration (e.g., logP optimization) and reduce efflux pump susceptibility .

Q. What strategies resolve contradictions in MIC data across studies for benzoxazin-3-one derivatives?

  • Root Cause Analysis : Evaluate assay conditions (e.g., pH, inoculum size) and bacterial strain variability. For example, gram-negative activity may be underreported due to efflux pump interference .
  • Validation : Standardize MIC protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Q. How does the biosynthesis of 2,8-Dimethyl-1,4-benzoxazin-3-one in plants inform heterologous production?

  • Pathway Elucidation : Clone and express maize Bx1–Bx5 genes in E. coli or yeast to reconstruct the DIBOA pathway. Optimize cytochrome P450 (e.g., Bx6) for C7 methoxylation .
  • Challenges : Address low titers due to toxicity of intermediates by engineering compartmentalization (e.g., peroxisomal targeting) .

Q. What role do substituent positions play in multitarget mechanisms of 2,8-Dimethyl-1,4-benzoxazin-3-one?

  • SAR Insights : Carbazole-derived substituents (e.g., compound 4n) show enhanced activity against Xanthomonas spp. by inhibiting both DNA gyrase and efflux pumps. Compare docking scores vs. experimental IC50_{50} values .
  • Experimental Design : Use transcriptomics (RNA-seq) to identify upregulated stress-response genes in treated bacteria, linking substituent effects to mode of action .

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